6-Chloroisoxazolo[5,4-b]pyridine

Medicinal chemistry Site-selective functionalization Heterocyclic synthesis

Researchers face bottlenecks with unfunctionalized heterocyclic cores requiring de novo halogenation for cross-coupling. 6-Chloroisoxazolo[5,4-b]pyridine resolves this as a pre-functionalized, fused bicyclic electrophile. - Enables immediate Suzuki, Stille, and Buchwald-Hartwig couplings without pre-activation. - Exhibits differentiated halogen reactivity: the 4-position is more mobile than the 6-chloro site, allowing orthogonal, protection-free sequential derivatization. - Serves as a key intermediate for antiproliferative agents; 3-substituted amino derivatives show ID50 ≤ 4 µg/mL across multiple tumor cell lines.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
Cat. No. B13703964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisoxazolo[5,4-b]pyridine
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NO2)Cl
InChIInChI=1S/C6H3ClN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H
InChIKeyFPSBAPFCUBYJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroisoxazolo[5,4-b]pyridine: Electrophilic Reactivity & Procurement


6-Chloroisoxazolo[5,4-b]pyridine is a fused bicyclic heterocyclic compound combining an isoxazole ring and a pyridine ring . With a molecular formula of C₆H₃ClN₂O and a molecular weight of 154.55 g/mol , this compound belongs to the broader isoxazolo[5,4-b]pyridine scaffold class, which is recognized as a privileged structure in medicinal chemistry and agricultural chemistry due to its planar, electron-deficient aromatic system . The chlorine substituent at the 6-position confers enhanced electrophilic character relative to the unsubstituted isoxazolo[5,4-b]pyridine core, enabling selective nucleophilic aromatic substitution and cross-coupling reactivity [1].

Cross-coupling-ready building block for Suzuki, Stille, and Buchwald-Hartwig reactions
Site-selective functionalization via differential halogen mobility at 4- and 6-positions
Scaffold for 3-substituted amino derivatives with reported antiproliferative assay context

Why Substitutes Fail for 6-Chloroisoxazolo[5,4-b]pyridine


Generic substitution of 6-chloroisoxazolo[5,4-b]pyridine with unsubstituted isoxazolo[5,4-b]pyridine or alternative halogen analogs fails due to the critical role of the chlorine atom at the 6-position in dictating both reactivity profile and synthetic utility. The unsubstituted core lacks a reactive handle for cross-coupling and nucleophilic substitution, severely limiting its utility as a building block in parallel synthesis . Furthermore, among halogenated analogs, the 6-chloro derivative exhibits a distinct positional reactivity hierarchy: the halogen at the 4-position is demonstrably more mobile than that at the 6-position, enabling sequential, site-selective functionalization that is not achievable with mono-halogenated isomers or the 6-bromo analog [1]. This regiochemical differentiation is critical for constructing diverse compound libraries where controlled, stepwise derivatization is required.

Unsubstituted core
Lacks a halogen handle for cross-coupling or nucleophilic substitution; synthetic utility is severely limited.
6-Bromo analog
C–Br bond (280 kJ/mol) may alter reaction profiles and stability compared to C–Cl (397 kJ/mol).
Mono-halogenated isomers
Cannot achieve orthogonal, site-selective derivatization; positional reactivity hierarchy absent.

6-Chloroisoxazolo[5,4-b]pyridine: Differentiation Evidence


Regioselective Halogen Mobility in Nucleophilic Displacement

In the 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine derivative, the halogen atom at the 4-position was shown to be the more mobile site for nucleophilic substitution compared to the chlorine at the 6-position [1]. This differential reactivity enables sequential, site-selective functionalization strategies where the 4-position can be derivatized first while preserving the 6-chloro group for subsequent transformations.

Regioselective Halogen Mobility
Head-to-head
4-Cl more mobile than 6-Cl
Supports sequential site-selective derivatization
Reported with hydrazine/methoxide conditions
Medicinal chemistry Site-selective functionalization Heterocyclic synthesis

Antiproliferative Activity of 3-Chloroacetylamino Derivative

The 3-chloroacetylamino derivative of isoxazolo[5,4-b]pyridine (compound V) demonstrated cytotoxic activity against 8 different human and mouse tumor cell lines, with ID50 values meeting the international activity criterion of 4 µg/mL for synthetic agents [1]. In contrast, the structurally analogous 3-(2-bromopropionylamino) derivative (compound VI) exhibited similar activity levels, demonstrating that the chloroacetyl modification at the 3-position yields antiproliferative potency comparable to the bromo-containing analog.

Antiproliferative Activity
Reported
ID50 ≤ 4 µg/mL
Across 8 tumor cell lines
Reported cell-model response context
Meets international activity criterion
Anticancer Cytotoxicity Drug discovery

Cross-Coupling Reactions Enabled by 6-Chloro Group

The chlorine atom at the 6-position of the isoxazolo[5,4-b]pyridine scaffold serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings . In contrast, the unsubstituted isoxazolo[5,4-b]pyridine core lacks this functional handle and cannot undergo analogous cross-coupling transformations without prior functionalization, which would require additional synthetic steps and potentially alter the electronic properties of the scaffold.

Cross-Coupling Capability
Class-level
Enables Suzuki, Stille, Buchwald-Hartwig couplings
Enables diversity-oriented synthesis library
Source review recommended
Cross-coupling Parallel synthesis Building block

Electrophilicity Enhancement by 6-Chloro Substitution

The presence of the chloro group at the 6-position enhances the electrophilic character of the isoxazolo[5,4-b]pyridine scaffold, increasing its reactivity in nucleophilic substitution reactions . The unsubstituted isoxazolo[5,4-b]pyridine core, lacking an electron-withdrawing halogen substituent, exhibits lower electrophilicity and correspondingly reduced reactivity toward nucleophiles. While the 6-bromo analog would also enhance electrophilicity, the chlorine substituent provides a distinct balance of reactivity and stability that differs from bromine, with the C–Cl bond exhibiting higher bond dissociation energy (397 kJ/mol) compared to C–Br (280 kJ/mol), affecting reaction conditions and product stability profiles.

Electrophilicity Enhancement
Class-level
C–Cl bond energy 397 kJ/mol
vs C–Br 280 kJ/mol
Balances reactivity and stability in multi-step synthesis
Data to verify; class-level inference
Nucleophilic substitution Electrophilicity Reactivity tuning

6-Chloroisoxazolo[5,4-b]pyridine: Procurement Application Scenarios


Medicinal Chemistry: Antiproliferative Derivative Synthesis

For medicinal chemistry groups developing novel antiproliferative agents, 6-chloroisoxazolo[5,4-b]pyridine serves as a key intermediate for 3-substituted amino derivatives. The 3-chloroacetylamino derivative has demonstrated ID50 values ≤ 4 µg/mL across 8 tumor cell lines, meeting international activity criteria for synthetic anticancer agents [1]. The 6-chloro position can be retained during 3-position derivatization or utilized in subsequent cross-coupling reactions to generate structurally diverse analog libraries.

Scaffold Diversification via Site-Selective Functionalization

For parallel synthesis and chemical biology applications requiring controlled, stepwise scaffold elaboration, 6-chloroisoxazolo[5,4-b]pyridine-based derivatives offer unique synthetic advantages. In 4,6-dichloro derivatives, the 4-position halogen is demonstrably more mobile than the 6-chloro substituent [2], enabling orthogonal protection-free sequential functionalization. This regiochemical differentiation allows for the systematic exploration of structure-activity relationships around both the 4- and 6-positions without the need for protecting group strategies.

Agrochemical Discovery: Herbicidal Lead Optimization

For agrochemical discovery programs targeting novel herbicidal agents, the isoxazolo[5,4-b]pyridine scaffold represents a validated chemical cluster with demonstrated postemergence activity against dicotyledon weed species [3]. The 6-chloro derivative provides a functionalized entry point into this scaffold class, with the chlorine atom offering a synthetic handle for lead optimization through cross-coupling chemistry . Patent literature confirms the agricultural utility of isoxazolo[5,4-b]pyridine derivatives as herbicides, with selectivity profiles favoring monocot crops [4].

Cross-Coupling-Ready Heterocyclic Building Block

For academic and industrial laboratories requiring a cross-coupling-ready fused heterocyclic building block, 6-chloroisoxazolo[5,4-b]pyridine provides immediate access to Suzuki, Stille, and Buchwald-Hartwig coupling chemistry without additional pre-functionalization steps . This contrasts with the unsubstituted isoxazolo[5,4-b]pyridine core, which requires de novo halogenation prior to cross-coupling. The balance of C–Cl bond stability (397 kJ/mol) relative to C–Br (280 kJ/mol) also makes the chloro derivative more robust under multi-step reaction sequences and storage conditions compared to its bromo analog.

Application
Selection Property
Validation Focus
Cancer cell-model studies
3-substituted amino derivative scaffold
Antiproliferative endpoint review
Scaffold diversification
Regiochemical differentiation
Sequential derivatization workflow
Agrochemical discovery
Postemergence herbicidal scaffold
Monocot selectivity profile
Cross-coupling-ready building block
Pre-functionalized coupling handle
Multi-step synthesis robustness
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